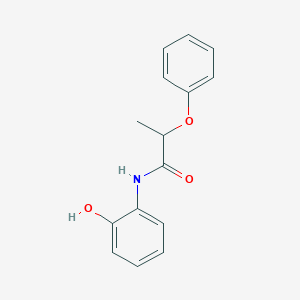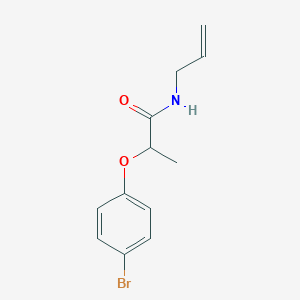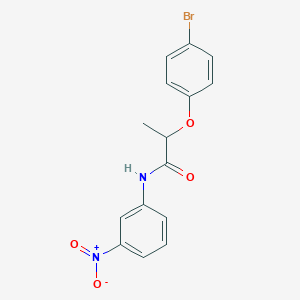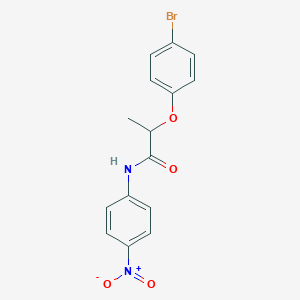
1,7-dimethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione
Vue d'ensemble
Description
1,7-dimethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione, commonly referred to as DMNQ, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DMNQ is a redox-active quinone that can accept or donate electrons, making it an excellent tool for studying the mechanisms of electron transfer in biological systems.
Mécanisme D'action
DMNQ acts as an electron acceptor in biological systems and can accept electrons from various electron donors, including NADH, succinate, and ascorbate. This electron transfer can lead to the formation of ROS, which can then react with various biomolecules, including lipids, proteins, and DNA. The production of ROS by DMNQ has been shown to play a role in various biological processes, including apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
DMNQ has been shown to have a range of biochemical and physiological effects in various biological systems. It has been shown to induce apoptosis in cancer cells by increasing the production of ROS. DMNQ has also been shown to induce inflammation in various cell types, including macrophages and endothelial cells. Additionally, DMNQ has been shown to induce oxidative stress in various cell types, which can lead to cellular damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
DMNQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high redox potential, making it an excellent electron acceptor. Additionally, DMNQ can be used to study the production of ROS in cells and their role in various biological processes. However, there are some limitations to using DMNQ in lab experiments. It can be toxic to cells at high concentrations, and the production of ROS can lead to cellular damage and dysfunction.
Orientations Futures
For the use of DMNQ in scientific research include studying its role in regulating the production of ROS in cells, the redox properties of quinones in biological systems, and the development of new synthetic methods for DMNQ and its derivatives.
Applications De Recherche Scientifique
DMNQ has been used extensively in scientific research to study the mechanisms of electron transfer in biological systems. It is commonly used as a model compound for studying the redox properties of quinones in biological systems. DMNQ has been shown to undergo one-electron reduction to form a semiquinone radical, which can then react with oxygen to form superoxide anion. This reaction has been used to study the production of reactive oxygen species (ROS) in cells and their role in various biological processes.
Propriétés
IUPAC Name |
3-(2-hydroxy-1,7-dimethyl-5-nitroindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-9-7-10(21(24)25)8-12-15(18(23)20(2)16(9)12)14-11-5-3-4-6-13(11)19-17(14)22/h3-8,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLXGMDMRYSPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2C3=C4C=CC=CC4=NC3=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4112608.png)
![2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)


![N'-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide](/img/structure/B4112640.png)

![4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4112657.png)
![N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine](/img/structure/B4112669.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4112674.png)
![1-{4-[(4-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B4112677.png)


